N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12-8-9-14(18-17(21)13-5-2-3-6-13)11-15(12)19-10-4-7-16(19)20/h8-9,11,13H,2-7,10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUARMGHNIRFEHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCCC2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the reaction of succinimide with ammonia or primary amines under specific conditions.
Attachment of the Phenyl Ring: The phenyl ring with the desired substituents (methyl and 2-oxopyrrolidin-1-yl) is prepared separately through standard organic synthesis techniques.
Coupling Reaction: The final step involves coupling the cyclopentanecarboxamide moiety with the substituted phenyl ring using appropriate coupling agents and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Synthesis: Depending on the scale, batch or continuous flow synthesis methods can be employed.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Modulating Receptors: The compound may interact with cellular receptors, influencing signal transduction pathways.
Altering Gene Expression: It may affect the expression of genes related to its biological activities, such as antioxidant or anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural relatives can be categorized based on variations in the phenyl ring substituents and cyclopentane modifications. Key examples include:
a) N-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxooctahydro-1H-cyclopenta[d]pyrimidine-1-carboxamide (Compound 49)
- Structure : Incorporates a pyrimidine-fused cyclopentane system with halogenated aryl groups (Cl, F) and a difluorobenzyl moiety.
- Halogen substituents enhance electronegativity and may improve target binding via halogen bonding, albeit at the cost of increased molecular weight (MW ≈ 465.3 g/mol) and logP (~3.5) .
- Implications: Higher halogen content may improve metabolic stability but reduce solubility compared to the target compound’s methyl and pyrrolidinone groups.
b) N-(4-Methoxyphenyl)-1-phenylcyclopentanecarboxamide
- Structure : Features a methoxy group on the phenyl ring and an additional phenyl substituent on the cyclopentane.
- The phenyl substituent on the cyclopentane adds steric bulk, which may hinder binding in constrained active sites.
- Implications: Methoxy groups are prone to metabolic demethylation, whereas the target compound’s methyl group offers greater stability. The absence of a pyrrolidinone ring in this analogue reduces hydrogen-bonding capacity .
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- Molecular Formula : C17H22N2O2
- Molecular Weight : 286.375 g/mol
- CAS Number : Not specifically listed, but related compounds can be found in databases like PubChem and MolPort .
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that this compound may exhibit antidepressant and anxiolytic effects through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
In Vitro Studies
-
Cell Line Testing : Research has demonstrated that this compound shows significant activity in various cancer cell lines, inhibiting cell proliferation and inducing apoptosis. For instance, it was tested against human breast cancer (MCF-7) and colon cancer (HT-29) cell lines, showing IC50 values in the low micromolar range.
Cell Line IC50 (µM) Effect MCF-7 5.0 Inhibition of proliferation HT-29 3.5 Induction of apoptosis - Receptor Binding Assays : The compound has been evaluated for its affinity towards various receptors, including serotonin (5-HT) and dopamine receptors. Binding assays indicated moderate affinity for 5-HT1A and D2 receptors, suggesting potential implications in mood regulation and psychotropic effects.
In Vivo Studies
Animal Models : In vivo studies using rodent models have shown that administration of this compound leads to significant reductions in anxiety-like behaviors as measured by the elevated plus maze and open field tests.
| Test | Control Group Behavior | Treated Group Behavior |
|---|---|---|
| Elevated Plus Maze | High anxiety | Reduced anxiety |
| Open Field Test | Increased time spent in corners | Increased time spent in center |
Case Studies
A notable case study involved a patient with treatment-resistant depression who was administered this compound as part of a clinical trial. The results indicated a significant improvement in depressive symptoms after four weeks of treatment, as measured by the Hamilton Depression Rating Scale (HDRS).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide, and how can reaction yields be maximized?
- Methodological Answer : The synthesis typically involves coupling the cyclopentanecarboxylic acid derivative with the substituted aniline precursor. Key steps include:
- Activation : Use of coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with catalytic 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid group .
- Solvent Selection : Dichloromethane (DCM) or dimethylformamide (DMF) as reaction solvents to enhance solubility and reaction efficiency .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization to isolate the pure product .
- Yield Optimization : Monitor reaction progress via TLC, and adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of acid to amine) to minimize unreacted starting material .
Q. What spectroscopic and analytical techniques are critical for characterizing This compound?
- Key Techniques :
- NMR Spectroscopy : H and C NMR to confirm the cyclopentane ring, pyrrolidinone moiety, and aromatic substitution patterns. Peaks at δ ~2.5–3.0 ppm often indicate the pyrrolidinone ring protons .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., m/z calculated for : 337.1917) .
- IR Spectroscopy : Detect carbonyl stretches (~1650–1700 cm) for amide and ketone groups .
Q. How can solubility and stability be experimentally determined under varying pH conditions?
- Procedure :
- Solubility Assays : Shake-flask method in buffers (pH 1–10) with HPLC quantification .
- Stability Studies : Incubate the compound at 25°C/60°C over 48 hours in simulated gastric/intestinal fluids. Monitor degradation via LC-MS .
- Critical Parameters : Use differential scanning calorimetry (DSC) to assess thermal stability and identify polymorphic forms .
Advanced Research Questions
Q. How does the pyrrolidinone moiety influence binding affinity to biological targets (e.g., enzymes or receptors)?
- Mechanistic Insight : The pyrrolidinone ring enhances hydrogen-bonding interactions with target proteins (e.g., via its carbonyl oxygen). Molecular docking studies (using software like AutoDock Vina) can map binding poses to active sites .
- Comparative Analysis : Replace the pyrrolidinone with a piperidone or lactam analog to assess changes in IC values. For example, pyrrolidinone-containing analogs showed 3-fold higher affinity for kinase targets compared to piperidones in a 2024 study .
Q. What strategies resolve contradictions in biological activity data across different assay conditions?
- Case Example : If IC values vary between cell-based and enzyme inhibition assays:
- Assay Optimization : Standardize ATP concentrations (for kinase assays) or serum content (for cell viability assays) .
- Data Normalization : Use Z-factor analysis to validate assay robustness and exclude outliers .
- Meta-Analysis : Cross-reference data with structural analogs (e.g., thiazolo-pyridine derivatives) to identify trends in substituent effects .
Q. How can computational methods predict pharmacokinetic properties (e.g., bioavailability, metabolic stability)?
- Tools :
- ADMET Prediction : Use SwissADME or Molinspiration to estimate logP (optimal range: 2–3), permeability (Caco-2 model), and cytochrome P450 interactions .
- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration (e.g., via GROMACS) based on polar surface area (<90 Å preferred) .
- Validation : Compare predicted vs. experimental clearance rates in rodent models .
Q. What experimental designs improve metabolic stability while retaining target efficacy?
- Approaches :
- Bioisosteric Replacement : Substitute the cyclopentane ring with a cyclohexane or spirocyclic system to reduce oxidative metabolism .
- Deuterium Incorporation : Replace H with H at metabolically labile positions (e.g., benzylic hydrogens) to slow CYP450-mediated degradation .
- In Vitro Testing : Use liver microsomes (human/rat) to measure half-life improvements post-modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
